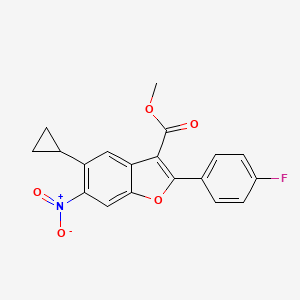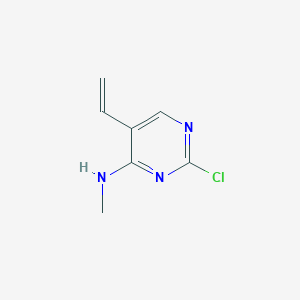
2-Chloro-N-methyl-5-vinylpyrimidin-4-amine
Übersicht
Beschreibung
2-Chloro-N-methyl-5-vinylpyrimidin-4-amine is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine typically involves the chlorination of a pyrimidine derivative followed by the introduction of an ethenyl group and methylation of the amine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to ensure the compound meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-methyl-5-vinylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one atom or group of atoms in the compound with another atom or group, which can significantly modify its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated amine. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-methyl-5-vinylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs due to its pyrimidine base structure.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyrimidine: This compound is similar in structure but lacks the ethenyl group, which can affect its reactivity and applications.
2-Chloro-4-aminopyrimidine: This compound has an amino group at the 4-position, similar to 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine, but differs in other substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the ethenyl group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
839708-49-5 |
|---|---|
Molekularformel |
C7H8ClN3 |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
2-chloro-5-ethenyl-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H8ClN3/c1-3-5-4-10-7(8)11-6(5)9-2/h3-4H,1H2,2H3,(H,9,10,11) |
InChI-Schlüssel |
OPRGWEVANMQHEE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC=C1C=C)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

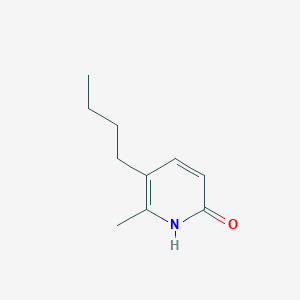
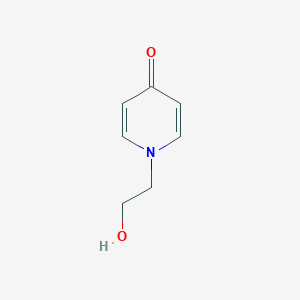
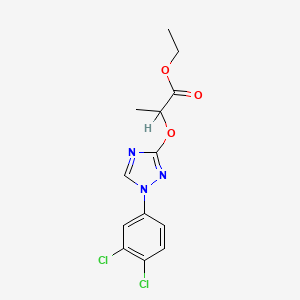

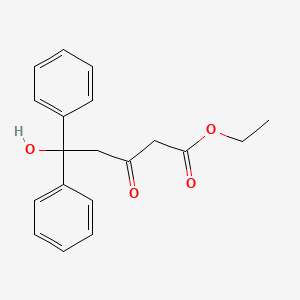
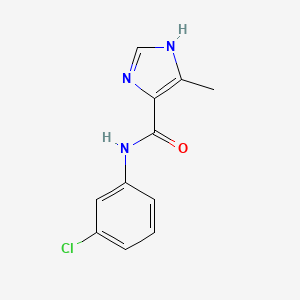
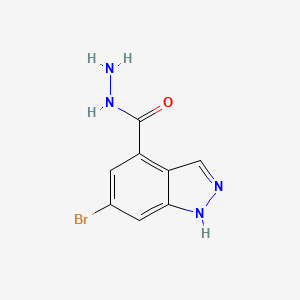

![2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethanol](/img/structure/B8690896.png)


![6-Methylspiro[4.5]decan-6-ol](/img/structure/B8690908.png)
